molecular formula C9H14N2O2 B13318018 5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

Cat. No.: B13318018
M. Wt: 182.22 g/mol
InChI Key: XGVVMCHLCOXRKP-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with an amino group and a hydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybutylamine with a suitable pyridinone derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain can yield butanone derivatives, while substitution reactions can produce a variety of N-substituted pyridinone compounds.

Scientific Research Applications

5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(3-hydroxybutyl)-6-methylpyridin-2-one: This compound has a similar structure but with a methyl group at the 6-position.

    5-Amino-1-(3-hydroxybutyl)pyridin-2-one: Lacks the dihydro component, making it structurally simpler.

Uniqueness

5-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(3-hydroxybutyl)pyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7(12)4-5-11-6-8(10)2-3-9(11)13/h2-3,6-7,12H,4-5,10H2,1H3

InChI Key

XGVVMCHLCOXRKP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=CC1=O)N)O

Origin of Product

United States

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